3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile
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Overview
Description
3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile is an organic compound with the molecular formula C9H7BrFNO2 It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and methoxymethoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The addition of a fluorine atom to the desired position on the ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired substitution occurs at the correct positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: Where one substituent on the benzene ring is replaced by another.
Oxidation Reactions: Where the compound is oxidized to form new products.
Reduction Reactions: Where the compound is reduced, often resulting in the removal of certain functional groups.
Common Reagents and Conditions
Substitution: Reagents such as halogens, nucleophiles, and electrophiles under conditions like acidic or basic environments.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxymethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-methoxybenzonitrile
- 3-Bromo-5-fluoro-2-hydroxybenzonitrile
- 3-Bromo-5-fluoro-2-methylbenzonitrile
Uniqueness
3-Bromo-5-fluoro-2-methoxymethoxy-benzonitrile is unique due to the presence of the methoxymethoxy group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-fluoro-2-(methoxymethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO2/c1-13-5-14-9-6(4-12)2-7(11)3-8(9)10/h2-3H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMCXHTYXPCYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1Br)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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